Ethyl 4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine-1-carboxylate is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, a benzoyl group, and a methoxypiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine-1-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The benzoyl group is introduced to the piperazine ring through a reaction with benzoyl chloride in the presence of a base such as triethylamine.
Introduction of the Methoxypiperidine Moiety: The methoxypiperidine group is then attached to the benzoyl intermediate through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylate group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or methoxypiperidine moieties using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or methoxypiperidine derivatives.
Scientific Research Applications
Ethyl 4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine-1-carboxylate can be compared with other piperazine derivatives such as:
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
These compounds share similar structural features but differ in their functional groups and specific applications
Properties
IUPAC Name |
ethyl 4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4/c1-3-27-20(25)23-14-12-22(13-15-23)19(24)16-4-6-17(7-5-16)21-10-8-18(26-2)9-11-21/h4-7,18H,3,8-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPAEPJVSXSKLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N3CCC(CC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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